2-[(Carboxymethyl-cyclopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester
Description
2-[(Carboxymethyl-cyclopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester (CAS: 1353962-43-2) is a pyrrolidine-based benzyl ester derivative featuring a cyclopropyl-carboxymethylamino substituent at the 2-position of the pyrrolidine ring.
Synthetic routes for analogous compounds involve multi-step strategies, including diazocarbonyl insertion, acetylation, and coupling reactions with amines or amino acid derivatives .
Properties
IUPAC Name |
2-[cyclopropyl-[(1-phenylmethoxycarbonylpyrrolidin-2-yl)methyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c21-17(22)12-19(15-8-9-15)11-16-7-4-10-20(16)18(23)24-13-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHVIKYYOUHNDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CN(CC(=O)O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(Carboxymethyl-cyclopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester, a pyrrolidine derivative, exhibits unique structural features that suggest potential biological activities. This compound contains a cyclopropyl moiety, a carboxymethyl group, and a benzyl ester, which may influence its pharmacological properties and interactions with biological macromolecules.
- Molecular Formula : C18H24N2O4
- Molecular Weight : 332.4 g/mol
- Functional Groups : Carboxylic acid, amino group, ester
The presence of these functional groups is crucial for the compound's reactivity and biological activity. The cyclopropyl group can enhance lipophilicity, potentially affecting the compound's absorption and distribution in biological systems.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Similar compounds have shown inhibition of various enzymes, suggesting that this derivative may also interact with specific targets such as proteases or kinases.
- Receptor Modulation : The structural characteristics indicate potential interactions with neurotransmitter receptors or other cellular signaling pathways.
- Antimicrobial Activity : The presence of the pyrrolidine ring is associated with antimicrobial properties in related compounds.
Case Studies and Research Findings
Several studies have explored the biological implications of similar compounds:
- Antiviral Activity : Research on hydroxypyridone carboxylic acids demonstrated inhibition of HIV reverse transcriptase and RNase H activity in the low micromolar range, indicating that structural modifications can lead to enhanced antiviral properties .
- Toxicological Studies : A case study on related carboxylic acid esters highlighted their metabolic pathways, where hydrolysis leads to non-toxic metabolites. This suggests that this compound may also exhibit favorable safety profiles upon metabolism .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The following table summarizes key structural features and their associated biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Pyrrolidinecarboxylic Acid | Pyrrolidine ring, carboxylic acid | Antimicrobial |
| Cyclopropylamine | Cyclopropyl group, amine | Neuroactive properties |
| Benzyl Ester Derivative | Aromatic ring with ester function | Potential drug candidate |
The unique combination of cyclopropyl and carboxymethyl groups in this compound may confer distinct pharmacological properties compared to simpler analogs.
Comparison with Similar Compounds
Structural Analogues and Key Attributes
The table below summarizes structural analogues, their physicochemical properties, and biological activities:
Substituent-Driven Functional Differences
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